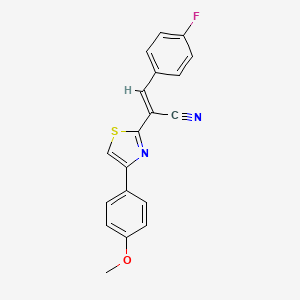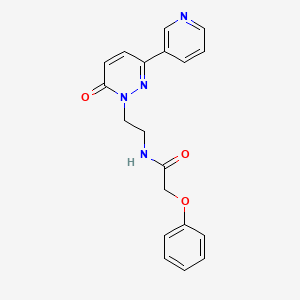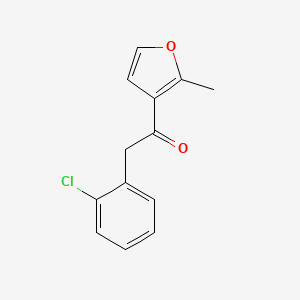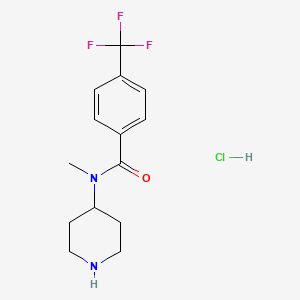![molecular formula C19H15F3N4O2 B2477250 8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-35-0](/img/structure/B2477250.png)
8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups. It has a phenyl group (a benzene ring), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), an imidazo[2,1-c][1,2,4]triazine ring, and a dione group (two carbonyl groups). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane . The benzyl group could be added through a Friedel-Crafts alkylation . The imidazo[2,1-c][1,2,4]triazine ring and the dione group could be formed through cyclization and oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo substitution reactions , and the dione group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
Microwave-Assisted Synthesis of Fused Heterocycles
The compound is involved in the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This process includes reactions with various derivatives to form trifluoromethyl derivatives of several heterocyclic compounds (Shaaban, 2008).
Synthetic Approaches to Heterocycles
This compound plays a role in the synthesis of heterocycles like 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione. It is used in various reactions to construct complex heterocyclic systems, demonstrating its utility in developing new drug-like scaffolds (Massry, 2003).
Antiviral Activity
The compound is integral to the synthesis of nucleosides and nucleotides with antiviral activity. Its derivatives have been tested against various viruses, including herpes and rhinoviruses, showcasing its potential in medicinal chemistry (Kim et al., 1978).
Structural Studies
It has been used in studies focused on structural reassignment of related compounds. These studies enhance the understanding of the molecular structure and reactivity of such complex heterocyclic compounds (Braun & Hafner, 1978).
Synthesis of Functionalized Compounds
This chemical is involved in the synthesis of highly functionalized compounds with potential biological activity. It's used in Diels-Alder reactions to form complex molecular structures, contributing to the field of organic and medicinal chemistry (Wasilewska et al., 2011).
Development of Novel Heterocyclic Scaffolds
The compound is pivotal in the cascade synthesis of novel heterocyclic scaffolds. These processes are crucial for the development of new pharmaceuticals and materials with unique properties (Kravchenko et al., 2014).
properties
IUPAC Name |
8-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-6-4-5-13(11-14)12-26-17(28)16(27)25-10-9-24(18(25)23-26)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWQVPMHRQZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2477168.png)





![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)